molecular formula C24H26N2O2 B7688095 N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide

Cat. No. B7688095
M. Wt: 374.5 g/mol
InChI Key: LMZIDNCTUXWBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CQ-10 is a derivative of hydroxychloroquine, which is a well-known drug used for the treatment of malaria and autoimmune diseases.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been utilized as a template for the synthesis of nanoparticles with controlled size and shape.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of lysosomal function and autophagy. Lysosomes are cellular organelles that play a critical role in the degradation of cellular waste and the recycling of cellular components. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been shown to inhibit lysosomal function and autophagy, leading to the accumulation of cellular waste and the induction of cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide can induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide is also relatively inexpensive compared to other compounds used in research. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has some limitations, including its low solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide. One potential direction is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-3-aminomethylquinoline and m-tolylcyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide. The synthesis method of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)cyclohexanecarboxamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

properties

IUPAC Name

N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-8-7-12-21(14-17)26(24(28)18-9-3-2-4-10-18)16-20-15-19-11-5-6-13-22(19)25-23(20)27/h5-8,11-15,18H,2-4,9-10,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZIDNCTUXWBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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